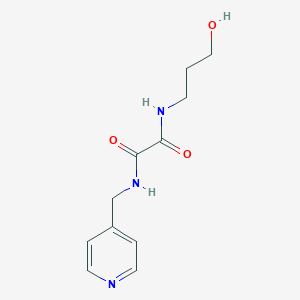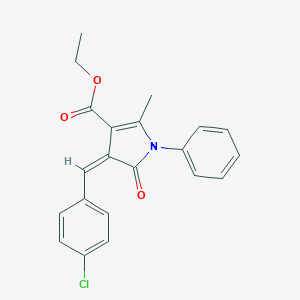
N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide, also known as HPMA, is a polymer drug conjugate that has shown promising results in various scientific research studies. It is a synthetic polymer that is designed to target cancer cells specifically and release the drug payload in a controlled manner.
作用機序
The mechanism of action of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves the specific targeting of cancer cells and the controlled release of the drug payload. The polymer carrier is designed to accumulate in the tumor tissue through the enhanced permeability and retention (EPR) effect. Once the polymer carrier reaches the tumor tissue, it is taken up by the cancer cells through receptor-mediated endocytosis. The drug payload is then released from the polymer carrier in a controlled manner, leading to cancer cell death.
Biochemical and Physiological Effects:
N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. It has been shown to increase the bioavailability of the drug payload, reduce the toxicity of the drug, and improve the pharmacokinetics of the drug. N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has also been shown to enhance the immune response to cancer cells and improve the delivery of other therapeutic agents, such as siRNA and peptides.
実験室実験の利点と制限
The advantages of using N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in lab experiments include its ability to specifically target cancer cells, its controlled release of the drug payload, and its ability to improve the efficacy and reduce the toxicity of the drug. The limitations of using N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in lab experiments include its complex synthesis method, its potential for immunogenicity, and its limited availability.
将来の方向性
There are several future directions for the use of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide in cancer therapy. One direction is the development of new polymer carriers that can improve the specificity and efficacy of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide. Another direction is the development of new linker molecules that can improve the controlled release of the drug payload. Additionally, the combination of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide with other therapeutic agents, such as immunotherapy and targeted therapy, is an area of active research. Finally, the translation of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide from preclinical studies to clinical trials is an important future direction.
In conclusion, N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide is a promising polymer drug conjugate that has shown potential in cancer therapy. Its specific targeting of cancer cells, controlled release of the drug payload, and ability to improve the efficacy and reduce the toxicity of the drug make it an attractive option for cancer treatment. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and limitations.
合成法
The synthesis of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves the conjugation of a drug molecule to a polymeric carrier. The polymer carrier is usually a hydrophilic polymer such as polyethylene glycol (PEG), polyvinyl alcohol (PVA), or poly(lactic-co-glycolic acid) (PLGA). The drug molecule is attached to the polymer carrier through a linker molecule that is designed to release the drug payload in a controlled manner. The synthesis of N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide is a complex process that involves several steps, including polymerization, conjugation, purification, and characterization.
科学的研究の応用
N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential use in cancer therapy. It has been shown to have several advantages over traditional chemotherapy, including improved efficacy, reduced toxicity, and increased specificity. N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide has been used to deliver a variety of anticancer drugs, including doxorubicin, paclitaxel, and cisplatin. It has also been used to deliver other therapeutic agents, such as siRNA and peptides.
特性
製品名 |
N~1~-(3-hydroxypropyl)-N~2~-(4-pyridinylmethyl)ethanediamide |
|---|---|
分子式 |
C11H15N3O3 |
分子量 |
237.25 g/mol |
IUPAC名 |
N-(3-hydroxypropyl)-N//'-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C11H15N3O3/c15-7-1-4-13-10(16)11(17)14-8-9-2-5-12-6-3-9/h2-3,5-6,15H,1,4,7-8H2,(H,13,16)(H,14,17) |
InChIキー |
HCTSVWFPBIROKE-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CNC(=O)C(=O)NCCCO |
正規SMILES |
C1=CN=CC=C1CNC(=O)C(=O)NCCCO |
溶解性 |
35.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-2-(4-methoxyanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298969.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298970.png)
![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298972.png)
![1-(2-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298973.png)
![(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298975.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298977.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298978.png)
![1-(3-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298979.png)
![9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298980.png)
![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)


![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)